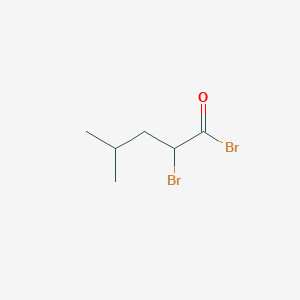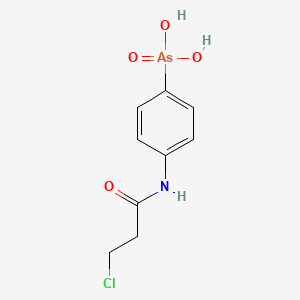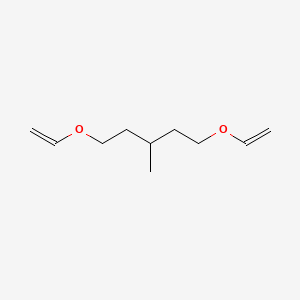
1,5-Bis(ethenyloxy)-3-methylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(ethenyloxy)-3-methylpentane: is an organic compound characterized by the presence of two ethenyloxy groups attached to a 3-methylpentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(ethenyloxy)-3-methylpentane typically involves the reaction of 1,5-dibromo-3-methylpentane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethenyloxy groups. The reaction conditions generally include refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,5-Bis(ethenyloxy)-3-methylpentane can undergo various chemical reactions, including:
Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,5-bis(ethoxy)-3-methylpentane.
Substitution: The ethenyloxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,5-bis(ethoxy)-3-methylpentane.
Substitution: Corresponding amines or thioethers.
科学的研究の応用
1,5-Bis(ethenyloxy)-3-methylpentane has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties, such as increased flexibility and thermal stability.
Materials Science: The compound can be incorporated into materials to enhance their mechanical properties and resistance to degradation.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biocompatible materials.
作用機序
The mechanism of action of 1,5-Bis(ethenyloxy)-3-methylpentane in various applications involves its ability to undergo polymerization and form stable bonds with other molecules. The ethenyloxy groups provide reactive sites for further chemical modifications, allowing for the creation of complex structures with desired properties.
類似化合物との比較
Similar Compounds
1,5-Bis(ethenyloxy)pentane: Similar structure but lacks the methyl group at the 3-position.
1,5-Bis(ethoxy)-3-methylpentane: Similar structure but with ethoxy groups instead of ethenyloxy groups.
Uniqueness
1,5-Bis(ethenyloxy)-3-methylpentane is unique due to the presence of both ethenyloxy groups and a methyl group at the 3-position. This combination provides distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.
特性
CAS番号 |
66055-69-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
1,5-bis(ethenoxy)-3-methylpentane |
InChI |
InChI=1S/C10H18O2/c1-4-11-8-6-10(3)7-9-12-5-2/h4-5,10H,1-2,6-9H2,3H3 |
InChIキー |
RJPKVNRKKZUKNN-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC=C)CCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


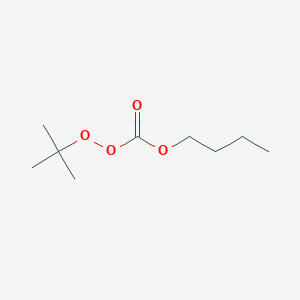
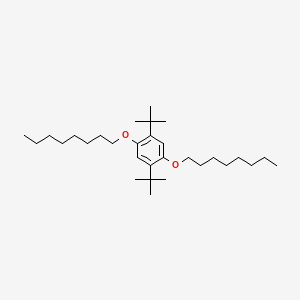
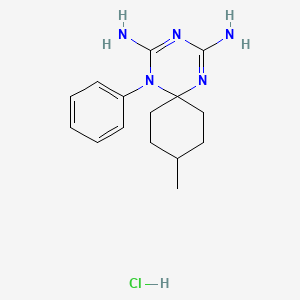
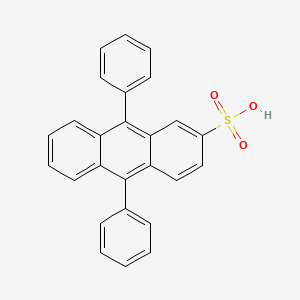
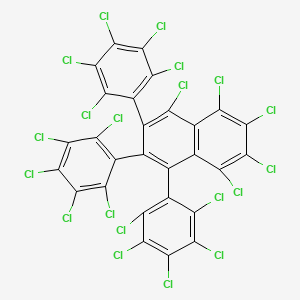
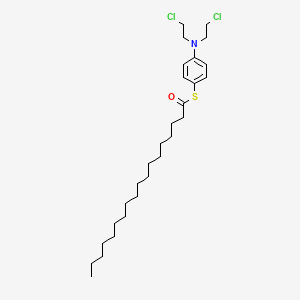

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)


![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
